molecular formula C5H4N2O5S B1608021 4-nitropyridine-3-sulfonic Acid CAS No. 33263-46-6

4-nitropyridine-3-sulfonic Acid

Cat. No.: B1608021
CAS No.: 33263-46-6
M. Wt: 204.16 g/mol
InChI Key: YRKGGPRZGXMSDE-UHFFFAOYSA-N
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Description

4-Nitropyridine-3-sulfonic acid is an organic compound with the molecular formula C5H4N2O5S It is a derivative of pyridine, where the pyridine ring is substituted with a nitro group at the fourth position and a sulfonic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitropyridine-3-sulfonic acid typically involves the nitration of pyridine derivatives followed by sulfonation. One common method involves the nitration of pyridine N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid to form 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride to yield 4-nitropyridine. Finally, sulfonation of 4-nitropyridine with sulfur trioxide or chlorosulfonic acid produces this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis to ensure safety and scalability. This method minimizes the accumulation of potentially explosive intermediates and allows for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Nitropyridine-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The sulfonic acid group can be reduced to a sulfonyl chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon as a catalyst.

    Reduction: Thionyl chloride or phosphorus pentachloride for sulfonyl chloride formation.

    Substitution: Ammonia or amines for nucleophilic aromatic substitution.

Major Products Formed

Scientific Research Applications

4-Nitropyridine-3-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitropyridine-3-sulfonic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonic acid group can engage in acid-base interactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

4-nitropyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O5S/c8-7(9)4-1-2-6-3-5(4)13(10,11)12/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKGGPRZGXMSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376577
Record name 4-nitropyridine-3-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33263-46-6
Record name 4-nitropyridine-3-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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